Methylnaphthidate

Dopamine Reuptake Inhibition Pharmacokinetics Half-Life

Methylnaphthidate (HDMP-28) is a high-affinity triple reuptake inhibitor (DAT/SERT/NET) with unique SERT binding (Ki=105 nM) absent in most TMP analogs. This naphthyl-substituted methylphenidate analog is essential for polypharmacology and SAR studies where generic phenidates yield invalid serotonergic data. Procure as certified reference material.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 231299-82-4
Cat. No. B12771032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnaphthidate
CAS231299-82-4
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1
InChIKeyDNRNSIJBSCBESJ-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylnaphthidate (HDMP-28) CAS 231299-82-4: A High-Potency Piperidine Dopamine Reuptake Inhibitor Research Compound


Methylnaphthidate (HDMP-28) is a synthetic piperidine-based stimulant compound, structurally classified as a methylphenidate analog where the core benzene ring has been replaced with a naphthalene moiety [1]. This key structural modification results in a compound that acts as a potent dopamine reuptake inhibitor (DRI) with a binding profile that also includes affinity for the serotonin transporter (SERT), thus functioning as a triple monoamine reuptake inhibitor [1]. While it is a known designer drug, the compound is available as an analytical reference material (also as the hydrochloride salt, CAS 219915-69-2) for research and forensic applications . Its primary value in a scientific procurement context stems from its distinct pharmacological signature that deviates significantly from its parent compound, making it a critical tool for studies involving dopamine transporter (DAT) pharmacology, structure-activity relationships (SAR), and analytical method development.

Methylnaphthidate (HDMP-28) Procurement Risk: Why Methylphenidate and Other Analogs are Not Direct Substitutes


Procuring a generic substituted phenidate like ethylphenidate or even the parent compound methylphenidate in place of methylnaphthidate (HDMP-28) introduces significant experimental variability and risk of project failure. The primary reason is a fundamental divergence in transporter pharmacology: HDMP-28 is characterized as a high-affinity triple reuptake inhibitor with notable SERT binding, whereas the majority of its threo-methylphenidate (TMP) analogs exhibit SERT Ki values exceeding 10,000 nM, indicating strong selectivity for dopamine and norepinephrine with negligible serotonergic activity [1]. Furthermore, in vivo functional studies demonstrate that HDMP-28 maintains reinforcing efficacy comparable to cocaine and methylphenidate, a profile not uniformly shared across all analogs, with some compounds like HDMP-29 showing no reinforcing effects [2]. This combination of altered transporter selectivity and in vivo behavioral potency means that substituting HDMP-28 with a structurally similar analog will yield non-equivalent, and potentially invalid, experimental outcomes. The evidence below quantifies these critical differences to guide precise scientific selection.

Quantitative Differentiation Guide: Methylnaphthidate (HDMP-28) vs. Methylphenidate Analogs


Methylnaphthidate (HDMP-28) vs. Methylphenidate: Potency and Half-Life Advantage in Dopamine Reuptake Inhibition

Methylnaphthidate demonstrates a clear quantitative advantage over its parent compound, methylphenidate, in both potency of dopamine reuptake inhibition and in vitro half-life. This dual enhancement is a direct consequence of the substitution of the phenyl ring with a naphthalene group [1].

Dopamine Reuptake Inhibition Pharmacokinetics Half-Life Methylphenidate Structure-Activity Relationship

Methylnaphthidate (HDMP-28) SERT Binding Affinity: A Key Differentiator from Selective TMP Analogs

A critical point of differentiation for methylnaphthidate is its significant affinity for the serotonin transporter (SERT). While most threo-methylphenidate (TMP) analogs are highly selective for dopamine and norepinephrine with minimal SERT binding, HDMP-28 displays a distinct polypharmacology [1]. Quantitative binding data further confirms this interaction .

Serotonin Transporter (SERT) Binding Affinity (Ki) Selectivity Threo-Methylphenidate (TMP) Analogs Triple Reuptake Inhibitor

Methylnaphthidate (HDMP-28) In Vivo Reinforcing Efficacy Profile: Comparable to Cocaine and Methylphenidate, Distinct from Other Analogs

In a direct in vivo comparison using a progressive-ratio schedule in rhesus monkeys, the reinforcing efficacy of HDMP-28 was found to be on par with cocaine and methylphenidate (MP) and distinct from other analogs like HDMP-29 which had no reinforcing effects [1].

Reinforcing Efficacy Progressive-Ratio Schedule Self-Administration In Vivo Behavioral Pharmacology Abuse Liability

Methylnaphthidate (HDMP-28) Metabolic Profile: A Unique Fingerprint for Analytical Method Development

A 2024 study provides the first comprehensive metabolic profile of HDMP-28, identifying a distinct set of metabolites using an equine liver microsome model. This detailed profile is essential for developing analytical detection methods, a task for which no generic compound can substitute [1].

Metabolism Metabolite Identification Doping Control Analytical Chemistry LC-HRMS

Recommended Procurement Scenarios for Methylnaphthidate (HDMP-28) Based on Verified Evidence


Analytical Method Development & Forensic Toxicology

The development of robust LC-HRMS or GC-MS methods for detecting HDMP-28 in biological samples or seized materials requires an authentic reference standard. The 2024 metabolism study identified 31 specific phase I and II metabolites, providing a clear analytical fingerprint for targeted method development and validation [1]. Use of a generic analog will lead to method failure due to different metabolic profiles and chromatographic behavior.

Neuroscience Research on Monoamine Transporter Pharmacology

For investigating the functional consequences of polypharmacology at monoamine transporters, HDMP-28 is a necessary tool. Its high affinity for both DAT and SERT (Ki = 105 nM), in stark contrast to the highly selective TMP analogs (SERT Ki > 10,000 nM), makes it ideal for probing the interplay between dopaminergic and serotonergic systems [2]. Using a DAT-selective analog would not replicate this specific pharmacological profile.

Behavioral Pharmacology and Addiction Research

Studies investigating the reinforcing properties of psychostimulants benefit from the use of HDMP-28 as a validated comparator. Its in vivo profile, with reinforcing efficacy equivalent to cocaine and methylphenidate as demonstrated in a progressive-ratio self-administration model, provides a well-characterized baseline for evaluating novel compounds or therapeutic interventions for substance use disorders [3].

Structure-Activity Relationship (SAR) Studies of Piperidine Stimulants

HDMP-28 serves as a critical data point in SAR studies aimed at understanding the effect of aromatic ring substitutions on the methylphenidate scaffold. The transition from a phenyl (methylphenidate) to a naphthyl group (HDMP-28) leads to quantifiable increases in DAT inhibition potency, a longer half-life, and an acquisition of significant SERT affinity [1] [4]. It is an essential comparator for chemists exploring this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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